Enfuvirtide

Description

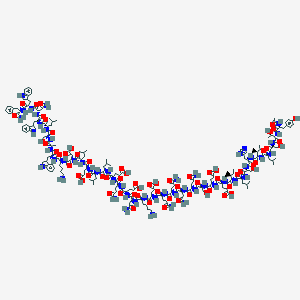

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEASPLKKXBYDKL-FXEVSJAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CC=CC=C7)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC8=CN=CN8)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C204H301N51O64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166672 | |

| Record name | Enfuvirtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4492 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Negligible solubility in pure water. In buffer pH 7.5, 85-142 mg/100 mL. | |

| Record name | ENFUVIRTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off white amorphous solid | |

CAS No. |

159519-65-0 | |

| Record name | Enfuvirtide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159519650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfuvirtide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enfuvirtide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159519-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFUVIRTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7341 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a New Antiretroviral Class: The Discovery and Development of Enfuvirtide (T-20)

A Technical Guide for Drug Development Professionals

Abstract

Enfuvirtide (T-20), marketed as Fuzeon, represents a landmark in the history of antiretroviral therapy. As the first-in-class HIV fusion inhibitor, its development forged a new therapeutic pathway, targeting the critical process of viral entry into host cells. This technical guide provides an in-depth chronicle of this compound's journey from an academic discovery to a clinically approved therapeutic. It details the scientific hurdles, pivotal clinical findings, and the innovative manufacturing processes that brought this complex peptide therapeutic to patients with multi-drug resistant HIV-1. For researchers and drug development professionals, the story of this compound offers crucial insights into novel target identification, peptide drug development, and the management of treatment-resistant viral infections.

Discovery and Origins

The story of this compound begins in the early 1990s, a period of intense research to identify new vulnerabilities in the HIV lifecycle. By 1993, researchers had recognized the potential of synthetic peptides that could interfere with the function of the HIV envelope glycoprotein gp41, a critical component of the viral fusion machinery[1]. This foundational work took place at Duke University, where the research eventually led to the formation of the pharmaceutical company Trimeris.

Trimeris initiated the development of the peptide, initially designated DP-178 and later as T-20, in 1996[1]. The core concept was to create a "biomimetic" peptide, a synthetic molecule designed to mimic a natural component of the viral fusion apparatus. By mimicking the C-terminal heptad repeat (HR2) region of gp41, T-20 could competitively bind to the N-terminal heptad repeat (HR1) region, effectively jamming the fusion mechanism before the virus could enter the host cell[2][3].

Recognizing the challenges of late-stage clinical development and large-scale manufacturing of a complex peptide, Trimeris entered into a strategic partnership with Hoffmann-La Roche in 1999. This collaboration provided the necessary resources and expertise to navigate the rigorous path to regulatory approval. On March 13, 2003, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of HIV-1 infection, ushering in a new era of antiretroviral therapy with the first HIV fusion inhibitor.

Mechanism of Action: A Molecular Wrench in the HIV Fusion Machinery

This compound's therapeutic effect is achieved by disrupting the final stage of HIV-1's entry into a host cell, a process mediated by the viral envelope glycoprotein complex (gp120 and gp41).

The process of HIV-1 entry can be summarized in the following steps:

-

Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a host T-cell.

-

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

-

gp41 Activation: The gp120-co-receptor interaction unleashes a cascade of conformational changes in the transmembrane glycoprotein gp41. This exposes a hydrophobic "fusion peptide" which inserts itself into the host cell membrane.

-

Formation of the Pre-Hairpin Intermediate: The gp41 molecule then folds back on itself, bringing the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2) regions into close proximity. This "pre-hairpin" structure is a transient but critical intermediate.

-

Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains zip together to form a stable six-helix bundle. This action pulls the viral and host cell membranes together, leading to the formation of a fusion pore and the subsequent entry of the viral capsid into the host cell.

This compound, a 36-amino acid synthetic peptide, is structurally similar to the HR2 region of gp41[3][4]. It acts as a competitive inhibitor, binding to the HR1 domain of gp41 in the pre-hairpin intermediate state[2]. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle and halting the fusion process[3].

Preclinical and Clinical Development

Preclinical Evaluation

In vitro studies were crucial in establishing the antiviral activity of this compound. These experiments demonstrated that the peptide had potent activity against a broad range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.

Experimental Protocol: In Vitro Antiviral Activity Assay (Cell-Cell Fusion Assay)

A common method to assess the activity of fusion inhibitors is the cell-cell fusion assay. This assay measures the ability of a compound to prevent the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and a co-receptor.

-

Cell Lines:

-

Effector Cells: A cell line (e.g., 293T) is co-transfected with plasmids expressing the HIV-1 Env glycoproteins (gp120/gp41) and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).

-

Target Cells: Another cell line (e.g., TZM-bl) is co-transfected with plasmids expressing the CD4 receptor, a co-receptor (CCR5 or CXCR4), and the complementary fragment of the reporter enzyme (e.g., the ω fragment of β-galactosidase).

-

-

Co-culture and Treatment: The effector and target cells are mixed and co-cultured in the presence of varying concentrations of the test compound (this compound).

-

Fusion and Reporter Activation: If cell-cell fusion occurs, the two fragments of the reporter enzyme combine to form a functional enzyme.

-

Quantification: The activity of the reporter enzyme is quantified, typically by adding a substrate that produces a luminescent or colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the compound. The 50% inhibitory concentration (IC50) is then calculated.

Clinical Trials

The clinical development of this compound included Phase I and II trials that established its safety, pharmacokinetic profile, and preliminary efficacy. The pivotal Phase III trials, known as TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), provided the definitive evidence for its approval.

Experimental Protocol: TORO 1 and TORO 2 Phase III Trials

-

Study Design: These were open-label, randomized, controlled, multicenter trials.

-

Patient Population: The studies enrolled heavily treatment-experienced HIV-1 infected patients who had evidence of viral replication despite ongoing therapy. Key inclusion criteria included prior treatment with at least one agent from each of the three main antiretroviral classes (nucleoside/nucleotide reverse transcriptase inhibitors, non-nucleoside reverse transcriptase inhibitors, and protease inhibitors), evidence of resistance to these classes, and a plasma HIV-1 RNA level of at least 5,000 copies/mL.

-

Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (90 mg twice daily by subcutaneous injection) in combination with an optimized background (OB) regimen of 3-5 antiretroviral drugs, or the OB regimen alone (control group).

-

Optimized Background Regimen: The OB regimen was individually tailored for each patient based on their treatment history and the results of genotypic and phenotypic resistance testing.

-

Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24.

Summary of Key Clinical Trial Data

The TORO 1 and TORO 2 trials demonstrated a significant virological and immunological benefit of adding this compound to an optimized background regimen in treatment-experienced patients.

| Baseline Characteristics | TORO 1 (this compound + OB) | TORO 1 (OB Only) | TORO 2 (this compound + OB) | TORO 2 (OB Only) |

| Number of Patients | 329 | 162 | 332 | 172 |

| Median Baseline HIV-1 RNA (log10 copies/mL) | 5.2 | 5.2 | 5.1 | 5.2 |

| Median Baseline CD4+ Cell Count (cells/mm³) | 75.5 | 87.0 | 91 | 106 |

| Efficacy Outcomes at Week 24 | TORO 1 (this compound + OB) | TORO 1 (OB Only) | TORO 2 (this compound + OB) | TORO 2 (OB Only) |

| Mean Change in HIV-1 RNA (log10 copies/mL) | -1.696 | -0.764 | -1.429 | -0.648 |

| Mean Change in CD4+ Cell Count (cells/mm³) | +76 | +32 | +65 | +38 |

| Patients with HIV-1 RNA <400 copies/mL | 31.7% | 16.4% | 28.4% | 13.6% |

| Efficacy Outcomes at Week 48 (Combined TORO 1 & 2) | This compound + OB | OB Only |

| Patients with HIV-1 RNA <400 copies/mL | 30.4% | 12.0% |

| Patients with HIV-1 RNA <50 copies/mL | 18.3% | 7.8% |

Data compiled from results of the TORO 1 and TORO 2 clinical trials.[5][6][7]

Resistance Mechanisms

As with all antiretroviral agents, the emergence of drug resistance is a key consideration. Resistance to this compound is primarily associated with mutations in the HR1 domain of gp41, the direct binding site of the drug[8]. Specifically, mutations within a 10-amino acid region (residues 36-45) of gp41 are most commonly linked to reduced susceptibility to this compound[5]. These mutations can decrease the binding affinity of this compound to its target, thereby diminishing its inhibitory effect. Genotypic and phenotypic resistance testing can be employed to monitor for the emergence of this compound resistance in patients.

Manufacturing and Synthesis

The large-scale manufacturing of this compound presented a significant challenge due to its size (a 36-amino acid peptide) and complexity[1][9]. The production of such a long peptide by chemical synthesis was a landmark achievement in industrial peptide chemistry. The manufacturing process involves a hybrid approach, combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Experimental Protocol: Large-Scale Synthesis of this compound (Conceptual Overview)

-

Fragment Synthesis (SPPS): The 36-amino acid sequence of this compound is divided into several smaller peptide fragments. Each fragment is synthesized using solid-phase peptide synthesis. In SPPS, the C-terminal amino acid of the fragment is anchored to an insoluble resin support. Subsequent amino acids are then added in a stepwise manner, with protecting groups used to prevent unwanted side reactions.

-

Cleavage from Resin: Once a fragment is fully synthesized, it is cleaved from the resin support.

-

Fragment Condensation (Solution-Phase): The synthesized fragments are then coupled together in solution to form the full-length 36-amino acid peptide.

-

Purification: The crude peptide is subjected to rigorous purification steps, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC), to remove impurities and achieve the high purity required for a pharmaceutical product.

-

Lyophilization: The purified peptide is then lyophilized (freeze-dried) to produce a stable powder for formulation.

This hybrid approach allows for more efficient synthesis and purification of the large peptide compared to a single, continuous solid-phase synthesis of the entire molecule.

Conclusion

The development of this compound was a triumph of rational drug design and a testament to the power of academic and industry collaboration. It not only provided a much-needed therapeutic option for patients with multi-drug resistant HIV-1 but also validated a new target in the HIV lifecycle, paving the way for further research into entry inhibitors. The challenges overcome in its large-scale chemical synthesis have also advanced the field of peptide therapeutics. While newer antiretroviral agents with more convenient dosing have since been developed, the story of this compound remains a cornerstone in the history of HIV treatment and a valuable case study for drug development professionals.

References

- 1. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thebodypro.com [thebodypro.com]

- 4. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. | Semantic Scholar [semanticscholar.org]

- 5. This compound | Oncohema Key [oncohemakey.com]

- 6. Durable efficacy of this compound over 48 weeks in heavily treatment-experienced HIV-1-infected patients in the T-20 versus optimized background regimen only 1 and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization of the Enfuvirtide Binding Site on HIV-1 gp41

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the binding site of Enfuvirtide, the first-in-class HIV fusion inhibitor, on the viral glycoprotein gp41. It consolidates key quantitative data, outlines detailed experimental protocols used for its characterization, and presents visual diagrams of the underlying molecular and experimental processes.

Introduction: The HIV-1 Fusion Machinery and this compound

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a critical first step in its lifecycle, mediated by the viral envelope glycoprotein (Env) complex. This complex is a trimer of heterodimers, each consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1] The process begins when gp120 binds to the CD4 receptor on the target T-cell, triggering conformational changes that expose a binding site for a coreceptor (either CCR5 or CXCR4).[2] This co-receptor binding initiates a dramatic structural rearrangement in gp41, which is the direct catalyst for membrane fusion.[2][3]

Gp41 contains two key helical regions known as the N-terminal Heptad Repeat (NHR or HR1) and the C-terminal Heptad Repeat (CHR or HR2).[4] Upon activation, gp41 extends to insert its N-terminal fusion peptide into the host cell membrane, forming a transient "pre-hairpin intermediate."[2][5] The fusion process culminates when the HR2 regions fold back to associate with the HR1 regions, forming a highly stable, six-helix bundle (6-HB) structure.[3] This action pulls the viral and cellular membranes into close proximity, facilitating their fusion and allowing the viral capsid to enter the cell.[3]

This compound (also known as T-20) is a 36-amino acid synthetic peptide that represents a milestone in antiretroviral therapy as the first approved HIV fusion inhibitor.[3][6][7] It is a biomimetic peptide, homologous to a segment of the gp41 HR2 domain.[6][8] Its mechanism of action is to intercept the fusion process at the pre-hairpin intermediate stage.[6]

Mechanism of Action: Competitive Inhibition of 6-Helix Bundle Formation

This compound functions as a competitive inhibitor. By mimicking the HR2 domain, it binds to the HR1 domain of gp41 in its transient, pre-hairpin intermediate state.[8][9] This binding physically obstructs the interaction between the endogenous HR1 and HR2 domains, thereby preventing the formation of the critical six-helix bundle.[3][6][10] By locking gp41 in this inactive conformation, this compound effectively halts the fusion process before the viral and host cell membranes can merge.[8]

Caption: HIV-1 gp41 fusion pathway and the inhibitory action of this compound.

Characterization of the this compound Binding Site

The primary binding site for this compound is located within the N-terminal Heptad Repeat (HR1) of gp41. Extensive research, particularly through the analysis of drug-resistant mutations, has pinpointed a critical 10-amino acid motif spanning residues 36 to 45 (GIVQQQNNLL) as the core determinant of this compound binding and susceptibility.[3][6][11] Mutations arising within this specific region are the principal mechanism of acquired resistance to the drug.[6][11]

Key Interacting Residues

Early in vitro studies identified a three-amino-acid motif, GIV (residues 36-38), as being crucial for this compound activity.[12] Subsequent clinical studies expanded this critical region to the 10-amino acid segment from positions 36 to 45.[3] Mutations at any of these positions can significantly reduce the binding affinity of this compound, leading to a loss of antiviral potency.[3][13]

Quantitative Data on this compound-gp41 Interaction

The interaction between this compound and gp41 has been quantified using various biophysical and virological assays. These studies provide precise measurements of binding affinity and the impact of resistance mutations on drug efficacy.

Binding Affinity Data

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two primary methods used to measure the binding affinity (expressed as the dissociation constant, Kd) between this compound and gp41 fragments. Lower Kd values indicate a stronger binding interaction.

| Compound | gp41 Target Fragment | Technique | Binding Affinity (Kd) | Reference |

| This compound | N46 (HR1 model) | SPR | 182 nM | [14] |

| PEG2k-Enfuvirtide | N46 (HR1 model) | SPR | 307 nM | [14] |

| This compound | gp41 | Molecular Dynamics | 3.7 µM (3700 nM) | [15] |

Table 1: Summary of reported binding affinities for this compound and its derivatives to gp41 target fragments.

Antiviral Potency and Resistance Data

Antiviral activity is typically measured as the 50% inhibitory concentration (IC50), the drug concentration required to reduce viral replication by half. The fold change in IC50 for a mutant virus compared to the wild-type (WT) is a standard measure of drug resistance.

| HIV-1 Env Background | gp41 Mutation(s) | Fold Change in IC50 vs. WT | Reference |

| LAI | G36D | 5.3 | [16] |

| LAI | V38M | 3.5 | [16] |

| LAI | G36D / V38M | 30 | [16] |

| YU-2 | G36D | 4.5 | [16] |

| YU-2 | V38M | 7.5 | [16] |

| YU-2 | G36D / V38M | 65 | [16] |

| BG505 | N43D | ~100 | [17] |

| BG505 | V38A/N42T | >10,000 | [17] |

Table 2: Impact of common gp41 HR1 mutations on this compound antiviral potency (IC50).

Experimental Protocols for Binding Site Characterization

A multi-faceted approach combining structural biology, biophysics, and virology has been essential to fully characterize the this compound binding site.

Caption: Integrated experimental workflow for gp41 binding site analysis.

Site-Directed Mutagenesis

This technique is used to create specific mutations in the gp41 gene to assess their impact on drug susceptibility.[12][18]

-

Template Preparation: A plasmid containing the wild-type HIV-1 env gene (e.g., from the NL4-3 strain) is isolated and purified.

-

Primer Design: Oligonucleotide primers are designed to be complementary to the target DNA sequence but containing the desired mutation (e.g., a codon change at position 36, 38, or 43).

-

Mutagenesis PCR: A high-fidelity DNA polymerase is used in a PCR reaction with the mutagenic primers and the template plasmid. The polymerase extends the primers, incorporating the mutation and replicating the entire plasmid.

-

Template Digestion: The parental (non-mutated) DNA template, which is typically methylated from bacterial propagation, is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

-

Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.

-

Verification: Plasmids are isolated from bacterial colonies, and the env gene is sequenced to confirm the presence of the desired mutation and the absence of off-target mutations.

-

Functional Analysis: The verified mutant plasmid is used to produce pseudotyped viruses for use in antiviral susceptibility assays.[12]

X-ray Crystallography

This method provides a high-resolution 3D structure of the this compound-gp41 complex, revealing the precise atomic interactions.[19]

-

Protein/Peptide Preparation: Synthetic peptides mimicking the this compound target (HR1, e.g., N39) and this compound (T20) itself are synthesized and purified.[19]

-

Complex Formation: The N39 and T20 peptides are mixed in solution to allow for the assembly of the six-helix bundle complex.[19]

-

Crystallization: The T20/N39 complex is subjected to a wide range of crystallization screening conditions (varying pH, precipitants, temperature) to find conditions that promote the formation of well-ordered crystals.

-

Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the complex. An atomic model is built into this map and refined to best fit the experimental data, resulting in a final 3D structure with a resolution limit often around 2.3 Å.[19]

Surface Plasmon Resonance (SPR)

SPR is used to measure real-time binding kinetics and affinity.[14]

-

Chip Preparation: A gp41 HR1 model peptide (e.g., N46) is covalently immobilized on the surface of a Biacore sensor chip.[14]

-

Binding Analysis: Solutions containing different concentrations of the analyte (this compound or its derivatives) are flowed over the chip surface in a continuous stream of running buffer (e.g., PBS with Tween 20).[14]

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.

-

Kinetic Parameter Calculation: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) using analysis software to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

Antiviral Susceptibility (Phenotypic) Assay

These cell-based assays quantify the ability of a drug to inhibit viral replication. The TZM-bl reporter cell line assay is a common example.[17]

-

Cell Plating: TZM-bl cells, which contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded into 96-well plates.

-

Drug Dilution: this compound is prepared in a series of dilutions and added to the wells.

-

Infection: A standardized amount of HIV-1 virus (wild-type or mutant) is added to each well.

-

Incubation: The plates are incubated for approximately 48 hours to allow for a single round of viral entry and infection.

-

Lysis and Readout: The cells are lysed, and a luciferase substrate is added. The light produced by the luciferase enzyme, which is proportional to the level of viral infection, is measured using a luminometer.

-

IC50 Calculation: The luminescence data is plotted against the drug concentration, and a dose-response curve is generated. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luminescence compared to the no-drug control.[17]

Mechanism of Resistance

The primary mechanism of resistance to this compound is the selection of mutations within the HR1 binding site (residues 36-45).[9][13] These mutations can reduce the binding affinity of this compound through several means, including steric hindrance or the introduction of electrostatic repulsion.[20] For example, mutations like V38E and N43D introduce negatively charged residues that can electrostatically repel the drug.[20] The I37K and Q41R mutations can destabilize the coiled-coil structure itself, altering the binding pocket.[20] This reduced binding affinity means that a higher concentration of the drug is required to achieve the same level of inhibition, resulting in a clinically resistant phenotype.

Caption: Logical pathway for the selection of this compound-resistant HIV-1.

Conclusion

The characterization of the this compound binding site on gp41 is a paradigm of modern drug development, integrating virology, structural biology, and biophysics. The core binding site has been definitively mapped to the 36-45 amino acid region of the HR1 domain. Quantitative analyses have precisely detailed the drug's binding affinity and the profound impact of resistance mutations. The detailed experimental protocols outlined herein provide a robust framework for the continued study of this interaction and for the development of next-generation fusion inhibitors designed to overcome existing resistance pathways. This comprehensive understanding is critical for designing novel therapeutics that can effectively target the conserved and essential HIV-1 fusion machinery.

References

- 1. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Characterization of Gp41 Polymorphisms in the Fusion Peptide Domain and T-20 (this compound) Resistance-Associated Regions in Korean HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. nps.org.au [nps.org.au]

- 10. academic.oup.com [academic.oup.com]

- 11. Resistance to this compound, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Performance of Human Immunodeficiency Virus Type 1 gp41 Assays for Detecting this compound (T-20) Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization [natap.org]

- 17. Massively Parallel Profiling of HIV-1 Resistance to the Fusion Inhibitor this compound [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of HIV-1 Fusion Inhibition: An In-depth Analysis of the Enfuvirtide-gp41 Complex

For Immediate Release

This technical guide provides a comprehensive overview of the structural biology of the Enfuvirtide-gp41 complex, a critical interaction in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative binding data, and experimental methodologies that have elucidated our understanding of this pivotal antiretroviral drug target.

Introduction: Halting Viral Entry at the Molecular Level

This compound (also known as T-20) is a synthetic 36-amino acid peptide that represents the first in a class of antiretroviral drugs known as fusion inhibitors.[1][2][3][4] It effectively blocks the entry of HIV-1 into CD4+ T cells by targeting the viral transmembrane glycoprotein gp41.[5] The mechanism of action involves the disruption of the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes.[6] This guide delves into the intricate structural details of the this compound-gp41 interaction, providing a foundation for understanding its therapeutic efficacy and the mechanisms of drug resistance.

The HIV-1 Fusion Machinery and the Role of gp41

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-helper cells.[7][8] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[7][8] Co-receptor binding induces a dramatic structural rearrangement in the associated gp41 protein, which is the fusion-mediating subunit.

The gp41 protein consists of several key functional domains, including two heptad repeat regions, HR1 and HR2.[2] Following co-receptor binding, the HR1 domains of three gp41 molecules assemble into a trimeric coiled-coil. This prompts the insertion of the hydrophobic fusion peptide at the N-terminus of gp41 into the host cell membrane.[8][9] Subsequently, the HR2 regions fold back to pack into hydrophobic grooves on the exterior of the HR1 trimer, forming a highly stable six-helix bundle structure.[1][8] This zippering action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[7][8]

Mechanism of Action of this compound

This compound is a biomimetic peptide, designed to mimic the HR2 domain of gp41.[10] It acts as a competitive inhibitor, binding to the HR1 domain of gp41 in its transient, pre-fusion intermediate state, after the fusion peptide has inserted into the target cell membrane but before the six-helix bundle is fully formed.[2] By occupying the binding grooves on the HR1 trimer, this compound prevents the association of the endogenous HR2 domains, thereby arresting the fusion process and blocking viral entry.[2][3]

The following diagram illustrates the HIV-1 entry and fusion pathway and the inhibitory action of this compound.

Quantitative Analysis of the this compound-gp41 Interaction

The efficacy of this compound is intrinsically linked to its binding affinity for the HR1 domain of gp41. This interaction has been quantified using various biophysical techniques, providing valuable data for understanding its potency and the impact of resistance mutations.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound to gp41 HR1 fragment (N46) | 307 nM | Surface Plasmon Resonance (SPR) | [11][12][13] |

| Inhibitory Concentration (IC50) | |||

| This compound against HIV-1 IIIB | 26 - 28 nM | Cell-cell fusion assay / p24 antigen ELISA | [14] |

| This compound against HIV-1 HXB2 | 4.3 - 14.4 nM | Pseudovirus infection assay | [1] |

| This compound against HIV-1 SF162 | 48 - 75 nM | Pseudovirus infection assay | [1] |

| Impact of Resistance Mutations | |||

| G36D/V38M mutation in gp41 | 30- to 360-fold increase in IC50 | Cell-cell fusion and pseudotype virus infection assays | [2] |

| N43D mutation in gp41 | 5- to 50-fold increase in antiviral activity | In vitro assays | [15] |

Table 1: Quantitative data for the this compound-gp41 interaction. Note that IC50 values can vary depending on the specific HIV-1 strain and the experimental assay used.

Structural Insights from Experimental Studies

The three-dimensional structure of the this compound-gp41 complex has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed the molecular details of the interaction and the conformational changes that occur upon binding.

Upon binding to the HR1 domain, this compound adopts a helical conformation.[11] A crystal structure of a complex between T20 (this compound) and a target mimic peptide (N39) revealed the formation of a six-helical bundle, providing a structural basis for its mechanism of action.[16] The hydrophobic interactions between residues of this compound and the grooves of the HR1 trimer are critical for the stability of the complex.[17]

The following diagram illustrates a simplified workflow for the structural determination of a peptide-protein complex using X-ray crystallography.

Detailed Experimental Protocols

A comprehensive understanding of the this compound-gp41 complex has been built upon rigorous experimental methodologies. Below are outlines of the key protocols used in its structural and functional characterization.

X-ray Crystallography of the Peptide-Protein Complex

This protocol provides a general framework for determining the three-dimensional structure of a peptide (this compound analog) in complex with a protein (gp41 fragment).

-

Protein and Peptide Preparation:

-

The target gp41 fragment (e.g., a construct containing the HR1 domain) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

The peptide (this compound or a derivative) is chemically synthesized and purified by high-performance liquid chromatography (HPLC).

-

-

Complex Formation and Crystallization:

-

The purified protein and peptide are mixed in a specific molar ratio and incubated to allow complex formation.

-

Crystallization screening is performed using various techniques such as hanging-drop or sitting-drop vapor diffusion, testing a wide range of precipitants, pH, and temperature conditions.[18]

-

Once initial crystals are obtained, conditions are optimized to produce larger, well-diffracting crystals.

-

-

Data Collection and Processing:

-

Structure Determination and Refinement:

-

The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[19]

-

An initial electron density map is calculated, and a model of the complex is built into the density.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement to improve its fit to the experimental data and its stereochemical quality.

-

The final structure is validated and deposited in the Protein Data Bank (PDB).

-

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in solution.

-

Sample Preparation:

-

For detailed structural studies, the protein (gp41 fragment) is typically isotopically labeled with ¹⁵N and ¹³C by expressing it in minimal media containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

The peptide (this compound) is usually unlabeled.

-

The protein and peptide are dissolved in a suitable NMR buffer, and the pH is carefully adjusted. A typical protein concentration for NMR is in the range of 0.1-1.0 mM.[21][22]

-

-

NMR Data Acquisition:

-

A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) are performed on a high-field NMR spectrometer to assign the chemical shifts of the protein backbone and side-chain atoms.

-

Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC) are conducted to obtain distance restraints between protons that are close in space (< 5 Å).

-

Scalar coupling constants can be measured to provide information about dihedral angles.

-

-

Structure Calculation and Analysis:

-

The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

An ensemble of structures consistent with the experimental data is generated.

-

The quality of the calculated structures is assessed using various validation tools.

-

Chemical shift perturbation studies can be performed by titrating the unlabeled peptide into the ¹⁵N-labeled protein to map the binding interface.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

-

Sensor Chip Preparation:

-

A sensor chip with a suitable surface chemistry (e.g., carboxymethylated dextran) is activated.

-

The ligand (e.g., the gp41 fragment) is immobilized onto the sensor chip surface. A control flow cell is typically prepared by either leaving it blank or immobilizing an irrelevant protein.[23]

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

The analyte (this compound) is injected at various concentrations over the ligand-immobilized surface.[24]

-

The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[23]

-

The association phase is followed by a dissociation phase where the running buffer is flowed over the surface to monitor the dissociation of the analyte from the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the control flow cell.

-

The kinetic rate constants (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the sensorgram data to a suitable binding model.

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd/ka.

-

Mechanisms of Resistance to this compound

The clinical use of this compound can lead to the development of drug resistance, primarily through mutations in the HR1 domain of gp41.[3][4] These mutations, typically occurring within a 10-amino acid motif (residues 36-45), reduce the binding affinity of this compound to its target.[3][4][25] This decreased affinity allows the endogenous HR2 domain to outcompete the drug, enabling the formation of the six-helix bundle and subsequent viral fusion. Understanding the structural and energetic consequences of these resistance mutations is crucial for the development of next-generation fusion inhibitors with improved efficacy against resistant strains.

Conclusion and Future Directions

The structural and functional characterization of the this compound-gp41 complex has provided invaluable insights into the mechanism of HIV-1 fusion and its inhibition. The detailed molecular understanding of this interaction has not only rationalized the therapeutic effect of this compound but has also guided the design of more potent and broad-spectrum fusion inhibitors. Future research will likely focus on developing novel inhibitors that can overcome existing resistance mechanisms, potentially by targeting different epitopes on gp41 or by employing novel chemical scaffolds. The continued application of advanced structural biology techniques will undoubtedly play a central role in these endeavors, paving the way for new and improved antiretroviral therapies.

References

- 1. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Resistance to this compound, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. HIV - Wikipedia [en.wikipedia.org]

- 8. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

- 9. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Impact of the this compound resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural and functional characterization of HIV-1 cell fusion inhibitor T20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 21. nmr-bio.com [nmr-bio.com]

- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 24. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during this compound Treatment on gp41 Binding and Antiviral Potency of this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Enfuvirtide Against HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (T-20) is the first-in-class fusion inhibitor approved for the treatment of HIV-1 infection. It is a 36-amino-acid synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41, effectively blocking the viral fusion process with target cells. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound against a wide range of HIV-1 subtypes. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing viral susceptibility, and a visual representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.

Introduction

The global diversity of HIV-1, with its various subtypes and circulating recombinant forms (CRFs), presents a significant challenge to the development of universally effective antiretroviral therapies. This compound, a synthetic peptide, offers a unique mechanism of action by targeting the gp41 protein, a critical component of the viral fusion machinery.[1][2] This guide delves into the in vitro efficacy of this compound across this genetic spectrum, providing crucial data for its clinical application and for the ongoing research into next-generation fusion inhibitors.

Mechanism of Action

This compound's antiviral activity stems from its ability to interrupt the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and cellular membranes.[2] Specifically, this compound binds to the first heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle, a critical step in the fusion process.[1] This blockade effectively halts viral entry into the host cell.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by determining the 50% and 90% inhibitory concentrations (IC50 and IC90), which represent the drug concentrations required to inhibit 50% and 90% of viral replication, respectively. These values are determined using various cell-based assays with different HIV-1 isolates.

Data Presentation

The following tables summarize the reported IC50 values for this compound against a range of HIV-1 subtypes and groups. It is important to note that IC50 values can vary depending on the specific viral isolate and the experimental assay used.

| HIV-1 Subtype | Number of Isolates | Median IC50 (µg/mL) | IC50 Range (µg/mL) | Reference |

| Group M | ||||

| Subtype A | 2 | 0.013 | 0.005 - 0.180 | [3] |

| Subtype C | 5 | 0.013 | 0.005 - 0.180 | [3] |

| Subtype D | 1 | 0.013 | 0.005 - 0.180 | [3] |

| Subtype F | 2 | 0.013 | 0.005 - 0.180 | [3] |

| Subtype G | 1 | 0.013 | 0.005 - 0.180 | [3] |

| Subtype J | 1 | 0.013 | 0.005 - 0.180 | [3] |

| CRF02_AG | 6 | 0.013 | 0.005 - 0.180 | [3] |

| CRF06_cpx | 1 | 0.013 | 0.005 - 0.180 | [3] |

| Group O | 1 | 0.15 ± 0.028 | - | [4] |

| Group O | 29 | - | 0.004 - 5.0 (nM) | [5] |

Note: Data for subtypes H, K, and other CRFs are limited in the reviewed literature. The provided data for subtypes A, C, D, F, G, J, and CRFs are from a single study and share the same median and range, suggesting a broad but variable activity.[3] The Group O data from two different studies show variability, which may be due to the use of different units and experimental setups.

| Condition | Mean IC50 (nM) | Reference |

| Diverse Subtypes (Panel 1: A, B, C, CRF01_AE, CRF07_BC) | 29.45 | [6] |

| Diverse Subtypes (Global Panel) | 29.45 | [6] |

Experimental Protocols

The determination of this compound's in vitro antiviral activity relies on robust and standardized experimental protocols. The TZM-bl and MAGI cell-based assays are commonly employed for this purpose.

General Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the susceptibility of HIV-1 to this compound.

References

- 1. This compound, the first fusion inhibitor to treat HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of HIV-1 non-B subtypes and recombinant variants to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baseline Genotypic and Phenotypic Susceptibilities of HIV-1 Group O to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Journey of Enfuvirtide: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Enfuvirtide, a pioneering HIV fusion inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical models, present detailed experimental protocols for conducting such studies, and visualize core concepts through diagrams.

Quantitative Pharmacokinetics of this compound in Preclinical Models

The preclinical pharmacokinetic profile of this compound has been primarily characterized in rodent models, with some data available for modified versions of the drug. While comprehensive data in higher-order species such as monkeys and dogs are not extensively published in the public domain, this section summarizes the available quantitative data and provides context for expected pharmacokinetic properties based on studies of similar peptide-based therapeutics.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | This compound | PEGylated this compound (PEG2k-ENF) |

| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |

| Administration | Single Subcutaneous Injection | Single Subcutaneous Injection |

| Dose | 1.7 µmol/kg | 1.7 µmol/kg |

| T½ (half-life) | 1.5 h[1] | 16.1 h[1] |

| Tmax (time to max. conc.) | Rapid | Slower than this compound |

| Cmax (max. concentration) | Rapidly reached | - |

| AUC (area under the curve) | - | Marked increase compared to this compound |

| Vd (volume of distribution) | - | Marked increase compared to this compound |

| MRT (mean residence time) | - | Marked increase compared to this compound |

Note: Specific quantitative values for Tmax, Cmax, AUC, Vd, and MRT for unmodified this compound in this study were not provided in the source material, but the qualitative description indicates rapid absorption and clearance.[1]

Contextual Pharmacokinetic Profile in Monkeys and Dogs

Metabolism and Excretion of this compound

This compound, being a 36-amino acid synthetic peptide, undergoes catabolism to its constituent amino acids.[3][4] This metabolic pathway is a natural process for peptide and protein degradation in the body.

-

Primary Metabolic Pathway : The primary route of elimination for this compound and its metabolite is catabolism into individual amino acid residues.[3]

-

Key Metabolite : A key, minimally active metabolite is formed through the deamination of the parent drug. Less than 17% of this compound is converted to this deaminated form.[3]

-

Excretion : The resulting amino acids from catabolism are recycled in the body's amino acid pool.

-

CYP450 Interaction : In vitro and in vivo studies have indicated that this compound has a low potential for drug-drug interactions as it does not significantly influence drugs metabolized by the cytochrome P450 (CYP) enzyme system.[3] Specifically, it has no clinically important effect on CYP3A4, CYP2D6, or N-acetyltransferase, and minimal effects on CYP1A2, CYP2E1, or CYP2C19.[3]

Experimental Protocols

This section outlines the typical methodologies employed in preclinical pharmacokinetic studies of peptide drugs like this compound.

Animal Models and Dosing

-

Species : Common preclinical species for pharmacokinetic studies include Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[5]

-

Administration : For this compound, the clinical route of administration is subcutaneous injection, and therefore, preclinical studies primarily utilize this route to mimic clinical use.[1][6] Intravenous administration is often included as a reference to determine absolute bioavailability.

-

Dose Formulation : this compound is typically reconstituted in a suitable vehicle, such as sterile water for injection or physiological saline, for administration.[1][6]

Sample Collection and Processing

-

Blood Sampling : Following drug administration, serial blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation : Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored frozen until analysis.

Bioanalytical Method for Quantification

The quantification of this compound in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation : Due to the peptide nature of this compound and the complexity of the plasma matrix, sample preparation is a critical step. A common technique is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate larger proteins, leaving the drug in the supernatant for analysis.

-

Chromatographic Separation : The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reversed-phase C18 column is often used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometric Detection : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is commonly used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor ion of this compound and its characteristic product ions, ensuring high selectivity and sensitivity.

-

Quantification : The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard, plotted against a calibration curve.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits the fusion of HIV-1 with host cells.

Caption: Mechanism of this compound action, inhibiting HIV-1 fusion.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The diagram below outlines the key steps involved in a typical preclinical pharmacokinetic study of a peptide therapeutic like this compound.

Caption: Workflow of a typical preclinical pharmacokinetic study.

References

- 1. Impact of injection sites on clinical pharmacokinetics of subcutaneously administered peptides and proteins (Journal Article) | OSTI.GOV [osti.gov]

- 2. Comparison of the pharmacokinetics of subcutaneous and intravenous administration of a phosphorothioate oligodeoxynucleotide in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics and drug interaction potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound and Cutaneous Injection-Site Reactions - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

Early research on novel Enfuvirtide derivatives and analogues

An In-depth Technical Guide to Early Research on Novel Enfuvirtide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as T-20) marked a significant milestone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) as the first clinically approved viral fusion inhibitor.[1][2][3] Its unique mechanism of action, which targets the virus's entry into the host cell, provided a new therapeutic avenue for patients with multi-drug resistant HIV-1.[1][4] this compound is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (HR2) region of the HIV-1 transmembrane glycoprotein gp41.[5][6] It functions by binding to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[7][8][9]

Despite its therapeutic success, the clinical application of this compound has been hampered by several limitations, including a short plasma half-life requiring twice-daily subcutaneous injections, the emergence of drug-resistant viral strains, and injection-site reactions.[10][11][12] These challenges spurred extensive early research into the development of novel derivatives and analogues with improved potency, enhanced pharmacokinetic profiles, and a higher barrier to resistance. This guide provides a detailed overview of this foundational research, summarizing key quantitative data, outlining experimental protocols, and visualizing the core concepts.

Mechanism of Action: HIV-1 Fusion and Inhibition by this compound

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope (Env) glycoproteins, gp120 and gp41. The process is initiated by the binding of gp120 to the CD4 receptor on the target cell, followed by an interaction with a co-receptor (CCR5 or CXCR4).[7] This triggers a series of conformational changes in gp41, exposing its N-terminal fusion peptide, which then inserts into the host cell membrane.[10] Subsequently, the gp41 ectodomain refolds, bringing the HR1 and HR2 domains together to form a stable six-helix bundle (6HB).[6] This bundle formation pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[4]

This compound inhibits this final step. As a peptide mimic of the HR2 domain, it competitively binds to the HR1 domain in its transient, pre-fusion state.[4] This binding event obstructs the interaction between the native HR1 and HR2 domains, thereby preventing the formation of the critical six-helix bundle and halting the fusion process.[6][7]

Strategies for Developing Novel this compound Analogues

Early research to improve upon this compound focused on several key strategies: modifying the peptide sequence to enhance binding affinity and overcome resistance, and chemical conjugation to improve pharmacokinetic properties.

Second and Third-Generation Peptide Inhibitors

The development of resistance to this compound is primarily associated with mutations in the HR1 domain of gp41 (amino acids 36-45), which reduce the binding affinity of the drug.[4] Next-generation inhibitors were designed to have improved interactions with this binding site.

-

T-1249: A second-generation inhibitor, T-1249 is a 39-amino acid peptide with a sequence derived from HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV). This hybrid design was intended to broaden its activity and make it effective against this compound-resistant viruses.[2]

-

Sifuvirtide: A third-generation inhibitor designed by modifying the this compound sequence. Key changes included optimizing the HR1-binding domain and adding a specific "pocket-binding domain" (PBD) to interact with a conserved hydrophobic pocket in the HR1 trimer, significantly increasing binding stability and antiviral potency.[13]

-

T-2635 and T-1144: These third-generation peptides were developed through rational design to increase α-helicity and the stability of the inhibitor-HR1 complex.[5][14] T-2635, in particular, showed exceptionally potent activity (up to 3,600-fold higher than this compound) against resistant viral strains.[5]

Lipopeptide Derivatives

Another successful strategy involved the conjugation of fatty acids to the peptide sequence. This modification enhances the inhibitor's interaction with the viral membrane and can improve its metabolic stability.

-

LP-40: A novel lipopeptide created by replacing the C-terminal tryptophan-rich motif (TRM) of T-20 with a fatty acid group. This modification led to markedly enhanced binding affinity for the target site and dramatically increased inhibitory activity on HIV-1 fusion and infection.[10]

Pharmacokinetic Modifications: PEGylation

To address the short half-life of this compound, researchers explored conjugation with polyethylene glycol (PEG), a strategy known to improve the stability and circulation time of peptide drugs.

-

This compound-PEG Conjugates: Studies demonstrated that site-specific attachment of a PEG molecule (e.g., 2 kDa) to the N-terminus of this compound could significantly prolong its half-life in rats (from ~1.5h to ~16h) while retaining potent anti-HIV activity.[15] Another approach involved conjugating this compound to a synthetic pentasaccharide that binds to antithrombin, which also served to extend its plasma half-life.[11]

Data Presentation: Comparative Antiviral Activity

The following tables summarize the quantitative data from early studies, comparing the antiviral potency of various this compound derivatives and analogues.

Table 1: Antiviral Activity of Next-Generation this compound Analogues

| Compound | Target HIV-1 Strain | IC50 (nM) | Fold Improvement vs. This compound | Reference |

|---|---|---|---|---|

| This compound (T-20) | NL4-3 (Wild-Type) | 36 | - | [16] |

| Resistant (N43D) | >500 | - | [16] | |

| Sifuvirtide | IIIB (Wild-Type) | ~1.7 | ~6x | [13][16] |

| Bal (Wild-Type) | ~3.4 | ~6x | [13] | |

| This compound-Resistant | ~15 | >30x | [13] | |

| T-2635 | This compound-Resistant | ~0.1 | up to 3600x | [5][16] |

| T-1144 | this compound-Resistant | ~2-8 | High |[14] |

IC50 (50% inhibitory concentration) values can vary based on the specific assay and cell line used.

Table 2: Activity and Pharmacokinetic Properties of Modified this compound Derivatives

| Derivative | Modification | Key Finding | IC50 / EC50 | Half-life (rats) | Reference |

|---|---|---|---|---|---|

| This compound (Native) | None | Baseline | ~275 nM (Syncytium) | ~2 h | [11] |

| This compound-Pentasaccharide | Pentasaccharide Conjugate | Improved half-life, ~5x more potent | ~51-72 nM (Syncytium) | 8.3 h (pentasaccharide component) | [11] |

| This compound-PEG (2 kDa) | N-terminal PEGylation | Significantly improved half-life | Similar to native ENF | 16.1 h | [15] |

| LP-40 | C-terminal Fatty Acid | Dramatically increased potency | Markedly lower than T-20 | Not specified |[10] |

Experimental Protocols

The evaluation of novel this compound derivatives relies on a set of standardized biochemical and virological assays.

Peptide Synthesis

-

Methodology: Peptides such as this compound and its analogues are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is assembled on a solid resin support, with each amino acid being sequentially coupled after the removal of the N-terminal Fmoc protecting group. Following assembly, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude peptide is then purified to >98% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[2][17]

Antiviral Activity Assay

-

Objective: To determine the concentration of the peptide inhibitor required to inhibit 50% of viral replication (IC50).

-

Methodology:

-

Cell Culture: A susceptible target cell line (e.g., MT-2, TZM-bl cells, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.

-

Infection: Cells are infected with a known amount of HIV-1 stock (either laboratory-adapted strains like HIV-1 IIIB or clinical isolates) in the presence of serial dilutions of the peptide inhibitor.

-

Incubation: The culture is incubated for several days to allow for viral replication.

-

Quantification: Viral replication is measured by quantifying the amount of HIV-1 p24 core antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The p24 concentrations are plotted against the peptide concentrations, and the IC50 value is calculated using a dose-response curve fit.[13][18]

-

Cell-Cell Fusion (Syncytium) Assay

-

Objective: To measure the inhibitor's ability to block membrane fusion between virus-expressing cells and target cells.

-

Methodology:

-

Cell Populations: Two cell populations are prepared: effector cells (e.g., CHO cells) engineered to express the HIV-1 Env glycoprotein (gp120/gp41) on their surface, and target cells (e.g., MT-2 cells) that express CD4 and co-receptors.

-

Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the peptide inhibitor.

-

Fusion Event: If fusion occurs, multinucleated giant cells (syncytia) are formed.

-

Quantification: The inhibition of fusion is quantified by counting the number of syncytia or by using a reporter gene assay (e.g., luciferase or β-galactosidase) where activation occurs only upon cell fusion. The concentration that inhibits 50% of syncytium formation is the EC50.[11][19]

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To assess the secondary structure (specifically α-helicity) of the peptide inhibitors and their binding to target domains.

-

Methodology:

-

Sample Preparation: Solutions of the peptide inhibitor alone, a target peptide (e.g., a synthetic peptide corresponding to the HR1 domain like N46 or N36), and a mixture of the two are prepared in a suitable buffer.[15][19]

-

Measurement: CD spectra are recorded in the far-UV region (e.g., 190-260 nm).

-

Analysis: The α-helical content is determined by the characteristic negative bands at approximately 208 and 222 nm. An increase in the magnitude of these bands upon mixing the inhibitor with its target indicates that the peptide adopts a more helical conformation upon binding, which is a key feature of this class of inhibitors.[15]

-

Conclusion

The early research and development of this compound derivatives and analogues have been instrumental in advancing the field of HIV therapeutics. By employing strategies such as rational peptide design, lipidation, and PEGylation, scientists successfully created next-generation fusion inhibitors with substantially improved characteristics. These novel compounds demonstrated enhanced potency against both wild-type and this compound-resistant HIV-1 strains, a higher genetic barrier to resistance, and superior pharmacokinetic profiles. The knowledge gained from this foundational work has not only provided potential new therapeutic candidates for HIV but has also established a blueprint for the development of peptide-based antivirals targeting class I fusion proteins of other viruses, underscoring the lasting impact of this research on infectious disease treatment.[6]

References

- 1. This compound: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of HIV fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide inhibitors of virus-cell fusion: this compound as a case study in clinical discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Long-Lasting this compound Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic efficacy of combination of this compound and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]